CDK-IN-2
Overview
Description
CDK-IN-2 is a potent and specific inhibitor of cyclin-dependent kinase 9 (CDK9), with an IC50 value of less than 8 nanomolar . Cyclin-dependent kinases are a family of serine/threonine protein kinases that play crucial roles in regulating the cell cycle, transcription, and other cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDK-IN-2 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired specificity and potency . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry and automated systems to maintain consistency and quality . The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
CDK-IN-2 undergoes various chemical reactions, including:
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts like palladium on carbon, and bases like sodium hydroxide . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and specificity .
Scientific Research Applications
CDK-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
CDK-IN-2 exerts its effects by specifically inhibiting CDK9, a key regulator of transcription elongation . CDK9 forms a complex with cyclin T1, which phosphorylates the C-terminal domain of RNA polymerase II, facilitating the transition from transcription initiation to elongation . By inhibiting CDK9, this compound disrupts this process, leading to reduced transcription of genes involved in cell cycle progression and survival .
Comparison with Similar Compounds
CDK-IN-2 is unique in its high specificity and potency for CDK9 compared to other CDK inhibitors . Similar compounds include:
Fadraciclib (CYC065): A CDK inhibitor with selectivity for CDK2 and CDK9, used in cancer research.
INX-315: A selective CDK2 inhibitor that induces cell cycle arrest and senescence in solid tumors.
Alvocidib (Flavopiridol): An older generation CDK inhibitor with broader activity against multiple CDKs.
These compounds differ in their selectivity, potency, and therapeutic applications, highlighting the unique properties of this compound in targeting CDK9 specifically .
Properties
IUPAC Name |
(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O2/c1-25-16-5-4-12(20)7-14(16)13-8-17(22-10-15(13)19)23-18(24)11-3-2-6-21-9-11/h4-5,7-8,10-11,21H,2-3,6,9H2,1H3,(H,22,23,24)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMKHNVZGOQLRQ-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)C3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=NC=C2Cl)NC(=O)[C@@H]3CCCNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679175 | |
Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269815-17-9 | |
Record name | (3R)-N-[5-Chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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